4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine
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Overview
Description
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is a compound that features a piperazine ring substituted with a 2-fluorophenylmethyl group and a pyrimidine ring substituted with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 2-fluorophenylmethyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as 2,4-dichloro-6-methylpyrimidine.
Coupling Reaction: The final step involves coupling the substituted piperazine with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the piperazine or pyrimidine rings .
Scientific Research Applications
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as nucleoside transporters.
Mechanism of Action
The mechanism of action of 4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine involves its interaction with human equilibrative nucleoside transporters (ENTs). The compound acts as an inhibitor of these transporters, particularly ENT2, by binding to the transporter and preventing the uptake of nucleosides such as uridine and adenosine . This inhibition is irreversible and non-competitive, meaning that the compound binds to a site distinct from the nucleoside binding site and cannot be displaced by excess substrate .
Comparison with Similar Compounds
Similar Compounds
4-[(4-(2-Fluorophenyl)piperazin-1-yl)methyl]-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Another inhibitor of human equilibrative nucleoside transporters, but with a different structure and selectivity profile.
1-Bis(4-fluorophenyl)methyl piperazine: A related compound used in the synthesis of other pharmaceuticals.
Uniqueness
4-{4-[(2-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine is unique due to its specific structure, which confers selectivity towards ENT2 over ENT1. This selectivity is crucial for its potential therapeutic applications, as it allows for targeted inhibition of nucleoside transport without affecting other transporters .
Properties
Molecular Formula |
C16H19FN4 |
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Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-6-methylpyrimidine |
InChI |
InChI=1S/C16H19FN4/c1-13-10-16(19-12-18-13)21-8-6-20(7-9-21)11-14-4-2-3-5-15(14)17/h2-5,10,12H,6-9,11H2,1H3 |
InChI Key |
SCDNJPKMSDYHNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CC3=CC=CC=C3F |
Origin of Product |
United States |
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